4-chloro-1,2-dihydro-3H-indazol-3-one

Descripción

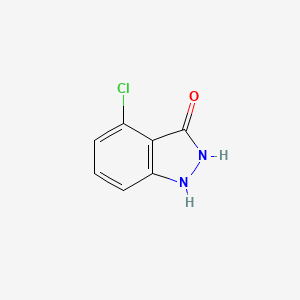

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRONPGJZULTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646619 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-87-4 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1,2 Dihydro 3h Indazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For 4-chloro-1,2-dihydro-3H-indazol-3-one, the spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the indazolone ring system.

The aromatic region of the spectrum would feature signals from the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the chlorine atom and the fused heterocyclic ring. The proton at C5 would likely appear as a triplet, being coupled to the protons at C6 and C7. The protons at C6 and C7 would appear as doublets. The two N-H protons (at positions 1 and 2) are expected to appear as broad singlets at a downfield chemical shift, a characteristic feature for acidic protons in heterocyclic systems. Their broadness is often due to quadrupole coupling with the nitrogen atoms and chemical exchange.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic C-H (3H) | 7.0 - 7.8 | m (multiplet) | Complex pattern of doublets and a triplet corresponding to the three adjacent protons on the benzene ring. |

| N-H (2H) | 9.5 - 11.0 | br s (broad singlet) | Chemical shift can be variable and dependent on solvent and concentration; signal would disappear upon D₂O exchange. |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display seven distinct signals, corresponding to the seven carbon atoms in the structure.

Key expected signals include:

A signal for the carbonyl carbon (C3) in the downfield region, typically around δ 160-165 ppm.

Signals for the four carbons of the benzene ring, with the carbon directly bonded to the chlorine atom (C4) showing a characteristic chemical shift.

Signals for the two carbons at the ring junction (C3a and C7a).

Data for analogous compounds, such as 7-chloro-2-cyclopentyl-1,2-dihydro-3H-indazol-3-one, show a carbonyl carbon at δ 160.79 ppm and other aromatic/heterocyclic carbons between δ 117.28 and 143.37 ppm, which supports these predictions. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C3) | 160 - 165 | Carbonyl carbon, typically unobserved in DEPT-135. |

| Aromatic/Heterocyclic C-Cl, C-N (C3a, C4, C7a) | 115 - 145 | Chemical shifts influenced by electronegative substituents (Cl, N). |

| Aromatic C-H (C5, C6, C7) | 110 - 135 | Aromatic carbons bearing a hydrogen atom. |

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. It would show correlations between the neighboring aromatic protons (H5, H6, and H7), confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals of H5, H6, and H7 to their corresponding carbons C5, C6, and C7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For instance, correlations would be expected from the N-H protons to the carbonyl carbon (C3) and the bridgehead carbons (C3a, C7a), confirming the core structure of the indazolone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent absorptions would include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H groups in the heterocyclic ring.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹, corresponding to the ketone functional group of the indazolone ring.

C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region, indicative of the aromatic benzene ring.

C-Cl Stretching: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, corresponding to the carbon-chlorine bond.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide/Ketone) | 1650 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. The fused aromatic and heterocyclic rings in this compound constitute a conjugated system. This system is expected to absorb UV radiation, leading to the promotion of electrons from lower energy (π) to higher energy (π) molecular orbitals. The spectrum would likely display characteristic absorption maxima (λmax) corresponding to these π → π transitions. The presence of the carbonyl group might also introduce a weaker n → π* transition at a longer wavelength. actachemicamalaysia.comresearchgate.net

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Notes |

| π → π | ~230 - 280 | Associated with the conjugated aromatic and heterocyclic system. |

| π → π | ~300 - 350 | Lower energy transition within the conjugated system. |

| n → π* | >350 | A weak transition associated with the carbonyl group, may be solvent-dependent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₇H₅ClN₂O), the molecular weight is 168.58 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. rsc.org

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will show two peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Common fragmentation pathways may include the loss of a chlorine radical (•Cl), carbon monoxide (CO), or other small neutral molecules.

Predicted Mass Spectrometry Data for this compound

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound (C₇H₅ClN₂O), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

In practice, the compound is ionized, typically forming a protonated molecule [M+H]⁺. The measured exact mass of this ion is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements. Studies on similar 1,2-dihydro-3H-indazol-3-one derivatives demonstrate the utility of this technique, where the observed mass typically aligns with the calculated mass to within a few parts per million (ppm), confirming the elemental composition. nih.gov

Table 1: Illustrative HRMS Data for a Related Indazolone Derivative This table shows a comparison between the calculated and found exact mass for a similar compound, 2-Cyclohexyl-1,2-dihydro-3H-indazol-3-one, as an example of the data obtained from HRMS analysis. nih.gov

| Compound Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

| C₁₃H₁₆N₂O | [M+H]⁺ | 217.1335 | 217.1334 |

Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy, as in Electron Impact (EI) or tandem mass spectrometry (MS/MS), it breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation is influenced by the stable indazole core and the chloro-substituent. Key fragmentation pathways for related heterocyclic structures often involve the loss of small, stable neutral molecules. researchgate.net

Expected fragmentation for this compound would include:

A prominent molecular ion peak (M⁺) and a characteristic M+2 peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. miamioh.edu

Loss of a carbon monoxide molecule (CO, 28 Da) from the carbonyl group in the five-membered ring.

Loss of the chlorine radical (Cl•, 35/37 Da) or a neutral hydrogen chloride molecule (HCl, 36/38 Da).

Cleavage of the N-N bond, leading to further fragmentation of the heterocyclic ring system.

The study of fragmentation pathways in structurally similar compounds, such as nitazene (B13437292) analogs or other triazole derivatives, helps in predicting and interpreting the mass spectrum of the target molecule. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound This table outlines the potential fragments that could be observed in the mass spectrum of this compound, based on common fragmentation rules for heterocyclic and chlorinated compounds.

| Proposed Fragment | Formula of Lost Neutral | Mass-to-Charge Ratio (m/z) of Fragment |

| [M-CO]⁺ | CO | 140/142 |

| [M-Cl]⁺ | Cl | 133 |

| [M-HCl]⁺ | HCl | 132 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal of the compound, one can obtain precise data on bond lengths, bond angles, and torsional angles.

For a compound like this compound, a crystal structure analysis would confirm the connectivity of the atoms and the planarity of the fused bicyclic indazole ring system. nih.gov It would also reveal the spatial orientation of the chloro substituent relative to the ring. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules pack together in the crystal lattice. mdpi.com

While the specific crystal structure for this compound is not detailed here, data from closely related indazole structures provide a clear precedent for the type of information that would be obtained. nih.gov

Table 3: Example Crystal Structure Data for a Substituted Indazole This table presents typical crystallographic data obtained for a related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, illustrating the parameters determined by X-ray diffraction. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| β (°) | 107.227 (1) |

| Volume (ų) | 1682.52 (13) |

| Z (Molecules/Unit Cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from the molecular formula proposed by other methods like HRMS.

For this compound (C₇H₅ClN₂O), the theoretical percentages of carbon, hydrogen, chlorine, and nitrogen are calculated based on their atomic weights and the molecular weight of the compound. The experimental results from the analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the compound's purity and proposed formula. This technique is routinely used to confirm the composition of newly synthesized compounds. rsc.org

Table 4: Elemental Analysis Data for this compound This table displays the calculated theoretical elemental composition of the target compound. An experimental analysis would yield "Found" values for comparison.

| Element | Theoretical % |

| Carbon (C) | 49.87% |

| Hydrogen (H) | 2.99% |

| Chlorine (Cl) | 21.03% |

| Nitrogen (N) | 16.62% |

| Oxygen (O) | 9.49% |

Chemical Reactivity and Transformation of 4 Chloro 1,2 Dihydro 3h Indazol 3 One

Reactions at the Indazolone Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazolone ring, N1 and N2, offers potential sites for electrophilic attack, most commonly through alkylation and acylation reactions. The regioselectivity of these reactions is a critical aspect of the chemical behavior of indazolones.

Detailed studies specifically documenting the alkylation of 4-chloro-1,2-dihydro-3H-indazol-3-one are not readily found in the surveyed scientific literature. However, research on related chloro-substituted indazolones provides some insight. For instance, the synthesis of 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one has been reported, which represents an N-alkylation of a chloro-indazolone isomer. nih.gov In this case, the butyl group is introduced at the N2 position.

The regioselectivity of N-alkylation in indazole systems can be influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. It is plausible that alkylation of this compound would yield a mixture of N1 and N2 alkylated products, with the ratio depending on these factors. Without specific experimental data for the 4-chloro isomer, predictions regarding the dominant product remain speculative.

Table 1: Representative N-Alkylation of a Chloro-Substituted Indazolone

| Starting Material | Reagent | Product | Reference |

| 5-chloro-1,2-dihydro-3H-indazol-3-one | n-butylamine (photochemical reaction with (5-chloro-2-nitrophenyl)methanol) | 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one | nih.gov |

Note: This table presents data for a positional isomer due to the absence of specific data for this compound.

Specific literature detailing the acylation reactions of this compound is currently unavailable. Generally, N-acylation of indazolones can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. Similar to alkylation, the reaction can potentially occur at either N1 or N2, and the regiochemical outcome would be influenced by steric and electronic factors, as well as the reaction conditions. The electron-withdrawing nature of the acyl group might favor substitution at a particular nitrogen atom, but without experimental verification, this remains a hypothesis.

Reactions at the Carbonyl Group (C3)

The carbonyl group at the C3 position of the indazolone ring is a key functional group that can undergo a variety of transformations, including reduction and nucleophilic attack.

There is a lack of specific studies on the reduction of the C3-carbonyl group of this compound. In principle, this carbonyl group could be reduced to a methylene (B1212753) group (CH2) or a hydroxyl group (CH-OH) using appropriate reducing agents. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) might be expected to reduce the amide carbonyl, potentially leading to the formation of a 4-chloro-2,3-dihydro-1H-indazole. Milder reducing agents, on the other hand, might selectively reduce the carbonyl to an alcohol, though the stability of the resulting product would be a consideration. A patent for the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde describes the reduction of a ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, using various reducing systems including sodium borohydride-acid, lithium aluminum hydride-acid, and hydrazine (B178648) hydrate-alkali systems, which could be analogous to the reduction of the indazolone carbonyl. google.com

No specific examples of nucleophilic addition or substitution reactions at the C3-carbonyl of this compound have been reported in the available literature. Such reactions, if they were to occur, would likely involve the attack of a nucleophile on the electrophilic carbonyl carbon. The outcome could be an addition product or, if a suitable leaving group is present after initial reaction, a substitution product. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Chlorine Substituent at the 4-position

The chlorine atom on the benzene (B151609) ring of the indazolone scaffold is a potential site for nucleophilic aromatic substitution (SNAr). The feasibility of such reactions is highly dependent on the electronic nature of the ring system.

Research on the nucleophilic substitution of the chlorine atom in this compound is not documented. For SNAr to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups. researchgate.net The indazolone ring system itself has electron-withdrawing character, which might provide some activation for the displacement of the 4-chloro substituent by strong nucleophiles.

Studies on other chloro-substituted heterocyclic systems, such as 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, have shown that the chlorine atom can be displaced by various nucleophiles like sodium azide, amines, and thiophenol. researchgate.net The presence of an additional nitro group in this example significantly enhances the reactivity towards nucleophilic substitution. It is plausible that under harsh reaction conditions or with potent nucleophiles, the chlorine atom of this compound could be substituted. However, without experimental data, the reactivity of the 4-chloro group in this specific indazolone remains an open question.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing a halogen activated by electron-withdrawing groups. In the case of this compound, the chlorine atom at the C4 position is attached to the benzene portion of the heterocycle. The reactivity of this chlorine in an SNAr reaction is contingent on the electronic influence of the fused indazolone ring. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution. chegg.com

While specific studies detailing SNAr reactions on this compound are not extensively documented, the principles can be inferred from related structures. For instance, the chlorine atoms in 2,4-dichloroquinazoline (B46505) are highly susceptible to regioselective nucleophilic aromatic substitution by amines at the 4-position. nih.gov This high reactivity is attributed to the activation by the pyrimidine-type nitrogen atoms. nih.govnih.gov Similarly, the electron-withdrawing character of the carbonyl group and the azo-functionality within the indazolone ring system is expected to activate the C4-chlorine towards attack by nucleophiles. Reactions with various nucleophiles such as amines, alkoxides, or thiolates could potentially lead to the corresponding 4-substituted indazolone derivatives. The synthesis of the drug bumetanide, for example, involves an SNAr reaction where a phenoxide displaces a chlorine atom that is activated by adjacent nitro and sulfamoyl groups. chegg.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst design have made them viable substrates.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It has been successfully applied to the indazole core, primarily for functionalization at the C3 and C5 positions. nih.govresearchgate.netmdpi.com For example, 3-iodoindazoles can be coupled with various organoboronic acids using palladium catalysts to produce C3-arylated indazoles. researchgate.netmdpi.com Similarly, 5-bromoindazoles have been used in Suzuki reactions to synthesize 5-heteroaryl indazoles. nih.gov While direct examples for this compound are scarce, the use of specialized palladium catalysts with electron-rich ligands has enabled the coupling of other less reactive aryl chlorides. researchgate.net

| Indazole Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Not specified | 3-Vinyl-1H-indazole | Moderate to Excellent | nih.gov |

| 3-Iodo-1H-indazole | Organoboronic acids | PdCl2(dppf) over ionic liquid | 3-Aryl-1H-indazoles | Good | researchgate.netmdpi.com |

| 1-Methyl-5-bromo-1H-indazole-3-carboxylate | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | 1-Methyl-5-(thiophen-2-yl)-1H-indazole-3-carboxylate | Good | nih.gov |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a combination of palladium and copper complexes. The Sonogashira coupling is widely used for the alkynylation of heterocyclic systems. Given the appropriate catalyst system, it is conceivable that this compound could be coupled with terminal alkynes to introduce alkynyl moieties at the C4 position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This method is effective for the vinylation of aryl halides. The Matsuda-Heck reaction, a variation using arenediazonium salts, can be performed under mild, base-free conditions, even in water. beilstein-journals.org Application of modern Heck reaction protocols could potentially enable the introduction of vinyl or substituted vinyl groups onto the C4 position of the indazolone ring.

Ring-Opening and Ring-Closure Transformations

The synthesis of the 1,2-dihydro-3H-indazol-3-one core itself is a critical ring-closure transformation. One notable method involves the photochemical reaction of o-nitrobenzyl alcohols with primary amines in an aqueous phosphate-buffered saline (PBS) solution. ucdavis.eduorganic-chemistry.org This reaction proceeds through the in-situ formation of a reactive o-nitrosobenzaldehyde intermediate, which then condenses with the amine and cyclizes to form the indazolone ring. nih.govnih.gov For instance, the reaction of (5-chloro-2-nitrophenyl)methanol with n-butylamine under photochemical conditions yields the corresponding 6-chloro-2-n-butyl-1,2-dihydro-3H-indazol-3-one. ucdavis.edu

Ring-opening transformations of the indazolone system are less common. However, related chloro-substituted nitrogen heterocycles have been shown to undergo ring transformation reactions. For example, treatment of 4-chloroquinazolines with hydrazine at high temperatures results in a ring-opening of the pyrimidine (B1678525) ring, followed by a ring-closure to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org This suggests that under specific, often forcing conditions, the heterocyclic ring of this compound could potentially be opened and rearranged to form other heterocyclic systems.

Photoreactivity and Photochemical Transformations

The indazolone scaffold is accessible through innovative photochemical methods. A key transformation is the light-induced synthesis from o-nitrobenzyl alcohols and primary amines. nih.govorganic-chemistry.orgfao.org This reaction is typically carried out using a photoreactor with broad emission above 365 nm at room temperature in an aqueous medium. nih.govnih.gov

The proposed mechanism begins with the photochemical generation of an aci-nitro intermediate from the o-nitrobenzyl alcohol. nih.gov This intermediate undergoes a 6π electrocyclization, followed by fragmentation and loss of water to yield a highly reactive o-nitrosobenzaldehyde. nih.gov This key intermediate then condenses with a primary amine, leading to cyclization and dehydration to form the final 1,2-dihydro-3H-indazol-3-one product. nih.gov This method avoids the harsh conditions required in some thermal syntheses. ucdavis.edu

A significant finding is the successful application of this photochemical reaction to a chlorinated precursor. The reaction of (5-chloro-2-nitrophenyl)methanol with n-butylamine afforded the corresponding chloro-substituted indazolone, demonstrating the compatibility of the chloro substituent with this photochemical ring-closure. ucdavis.edu

| o-Nitrobenzyl Alcohol Substrate | Amine Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl alcohol | Cyclopentylamine | 2-Cyclopentyl-1,2-dihydro-3H-indazol-3-one | 74% | nih.gov |

| o-Nitrobenzyl alcohol | Allylamine | 2-Allyl-1,2-dihydro-3H-indazol-3-one | 63% | ucdavis.edu |

| o-Nitrobenzyl alcohol | Propargylamine | 2-(Prop-2-yn-1-yl)-1,2-dihydro-3H-indazol-3-one | 60% | ucdavis.edu |

| (5-Chloro-2-nitrophenyl)methanol | n-Butylamine | 2-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one | 55% | ucdavis.edu |

| o-Nitrobenzyl alcohol | 2-(Furan-2-yl)methanamine | 2-(Furan-2-ylmethyl)-1,2-dihydro-3H-indazol-3-one | 83% | ucdavis.edu |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the electronic effects of the existing substituents. The fused indazolone ring, containing a carbonyl group and an azo bridge, acts as a deactivating group, withdrawing electron density from the benzene ring and making it less susceptible to electrophilic attack than benzene itself.

The chlorine atom at C4 is also a deactivating group due to its inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. In this disubstituted system, the directing effects of the substituents must be considered. The indazolone moiety deactivates all positions on the benzene ring (C5, C6, C7). The chlorine at C4 directs incoming electrophiles to its ortho positions (C5) and its para position (C7).

Therefore, any potential EAS reaction (e.g., nitration, sulfonation, halogenation, Friedel-Crafts reaction) would be challenging and would likely require forcing conditions. The most probable sites for substitution would be C5 and C7, as these positions are activated by the resonance effect of the chlorine atom. Steric hindrance might favor substitution at the C7 position over the more crowded C5 position, which is situated between the chlorine and the fused ring junction. No specific examples of such reactions on this compound are available in the surveyed literature, and this analysis is based on established principles of physical organic chemistry. youtube.com

Advanced Analytical Techniques in the Study of 4 Chloro 1,2 Dihydro 3h Indazol 3 One

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. For indazole derivatives, including the title compound, chromatography-mass spectrometry combinations are particularly prevalent. mdpi.comnih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-chloro-1,2-dihydro-3H-indazol-3-one. The separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), which offers higher resolution and shorter analysis times. rsc.orgwaters.com The chromatograph is interfaced with a mass spectrometer, which ionizes the separated components and measures their mass-to-charge ratio (m/z), providing molecular weight and fragmentation data.

Research on related chloro-indazolone derivatives demonstrates the utility of this technique. For instance, in studies involving the synthesis of 5-chloro and 7-chloro substituted 1,2-dihydro-3H-indazol-3-ones, LC-MS was essential for reaction monitoring and product characterization. rsc.org High-resolution mass spectrometry (HRMS) coupled with LC, often using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govmdpi.com

Electrospray ionization (ESI) is a commonly used soft ionization technique for such analyses, as it minimizes fragmentation during the ionization process, typically yielding a prominent protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. rsc.org Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of a selected parent ion, providing structural details based on the resulting fragment ions. nih.govnih.gov This is particularly useful for distinguishing between isomers and confirming the substitution pattern on the indazole ring.

Table 1: Representative LC-MS Parameters for Analysis of Indazolone Derivatives This table is a composite based on typical methodologies for related compounds, as specific published methods for this compound are not widely available.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography System | UPLC/HPLC | Separates the compound from impurities and reaction byproducts. rsc.orgwaters.com |

| Column | Reversed-phase C18 (e.g., 2.5 µm particle size) | Retains the analyte based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate. waters.com | Elutes the compound from the column and facilitates ionization. waters.com |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode. | Generates gas-phase ions from the eluted analyte. rsc.orgumb.edu |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, Q-Trap. rsc.orgnih.govnih.gov | Measures the mass-to-charge ratio of ions with high resolution and accuracy. |

| Detection Mode | Full Scan, Multiple Reaction Monitoring (MRM) for quantification. umb.edu | Acquires mass spectra for identification or targets specific ion transitions for sensitive quantification. |

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. While indazolones can have limited volatility, derivatization can sometimes be employed to make them more amenable to GC analysis. However, many indazole derivatives, particularly those studied as synthetic cannabinoids in forensic science, are analyzed directly. nih.govnih.gov The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com

In GC-MS, electron ionization (EI) is the most common ionization method. EI is a hard ionization technique that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, containing a molecular ion peak (if stable enough to be observed) and numerous fragment ion peaks. nih.gov The fragmentation patterns of indazole carboxamides have been studied in detail, providing a basis for identifying new or unknown derivatives by interpreting their mass spectra. nih.gov For this compound, key fragmentation would involve the indazole core and the characteristic loss of chlorine, CO, or other small neutral molecules, with the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) being a key diagnostic feature in the mass spectrum.

Table 2: Illustrative GC-MS Parameters for Analysis of Indazole Derivatives This table is based on general methods used for analyzing indazole-containing compounds.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography System | Gas Chromatograph (GC) | Separates volatile compounds. |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5MS) | Separates compounds based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Elutes compounds with a wide range of boiling points. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. nih.gov |

| Mass Analyzer | Quadrupole | Separates fragment ions based on their m/z ratio. |

| Detection Mode | Scan Mode | Acquires a full mass spectrum for identification. nih.gov |

HPLC-NMR combines the powerful separation capabilities of HPLC with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly valuable for the unambiguous identification of compounds in complex mixtures without the need for prior isolation. It has been successfully applied to the metabolic profiling of halogenated aromatic compounds. acs.org

In a typical HPLC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. Spectra (such as ¹H NMR) can be acquired continuously as the peaks elute. For compounds of interest, the HPLC flow can be stopped when the peak is in the flow cell to allow for the acquisition of more complex or less sensitive NMR experiments, such as ¹³C NMR or 2D-NMR (e.g., COSY, HSQC).

For this compound, HPLC-NMR would be invaluable for distinguishing it from potential regioisomers formed during synthesis. While mass spectrometry might show identical molecular weights for isomers, their NMR spectra would be distinct. The proton and carbon chemical shifts and coupling patterns provide definitive information about the substitution pattern on the aromatic ring. acs.orgresearchgate.net

Cryogenic Electron Microscopy (Cryo-EM) for Structural Biology (if applicable to complex formation)

Cryogenic Electron Microscopy (Cryo-EM) is a revolutionary technique in structural biology used to determine the high-resolution three-dimensional structure of large biological macromolecules like proteins, nucleic acids, and viruses. nih.govresearchgate.net The technique involves flash-freezing a solution of the molecule in vitreous ice and imaging the individual particles with an electron microscope.

For a small molecule such as this compound, Cryo-EM is not directly applicable for structure determination on its own due to the theoretical lower size limit for analysis (around 37-40 kDa). biorxiv.orgsciety.org However, Cryo-EM becomes a highly relevant and powerful tool if the compound binds to a large biological target, such as a protein or enzyme. Many indazole derivatives are synthesized for their potential biological activities, which involve binding to specific proteins. nih.gov

If this compound were to form a stable complex with a protein, Cryo-EM could be used to solve the structure of this complex. nih.gov This would allow for the direct visualization of the small molecule in its binding pocket, revealing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. This information is invaluable for structure-based drug design and understanding the compound's mechanism of action. sciety.orgnih.gov

Advanced X-ray Techniques (e.g., Synchrotron Radiation)

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For a molecule like this compound, a single-crystal X-ray diffraction experiment can provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com

Advanced X-ray sources, such as a synchrotron, produce extremely intense and highly collimated X-ray beams. youtube.com Using synchrotron radiation for diffraction experiments offers several advantages over conventional laboratory X-ray sources:

Microcrystals: The high intensity of the beam allows for the analysis of very small crystals, which are often the only type that can be grown for many organic compounds.

High Resolution: The brilliance of the source can lead to higher quality diffraction data, resulting in a more precise and detailed final structure.

Fast Data Collection: The time required to collect a full dataset is significantly reduced, from hours or days to minutes.

Synchrotron X-ray diffraction has been used to study the crystal structures of various heterocyclic compounds and to investigate subtle structural changes in organic crystals under external stimuli. aps.orgua.es An X-ray crystal structure of this compound would definitively confirm the position of the chlorine atom on the benzene (B151609) ring and the tautomeric form of the indazolone core in the solid state. researchgate.net This structural information is foundational for understanding its chemical properties and for computational modeling studies. nih.gov

Applications of Indazolone Scaffolds in Broader Chemical Research

Role as Key Intermediates in Organic Synthesis

The indazolone scaffold is a fundamental building block for synthetic organic chemists, serving as a key intermediate in the construction of a wide array of more complex molecular architectures. nih.govresearchgate.net The development of diverse synthetic routes, including metal-catalyzed and metal-free methods, has made variously substituted indazolones readily accessible starting materials. nih.govorganic-chemistry.org These methods often involve the strategic formation of the pyrazole (B372694) moiety fused to a benzene (B151609) ring, a process that can be achieved through intramolecular C–N bond formation or cycloaddition reactions. austinpublishinggroup.comorganic-chemistry.org

Indazolones serve as versatile precursors due to the reactive sites on their bicyclic system. The nitrogen atoms can be readily alkylated or arylated, and the aromatic ring can be functionalized, allowing for the modular synthesis of diverse derivatives. austinpublishinggroup.com For instance, transition metal-catalyzed C-H activation and annulation reactions directed by the indazolone core itself have emerged as powerful strategies for creating fused heterocyclic frameworks. researchgate.netresearchgate.net Rhodium(III)-catalyzed reactions, for example, have been used to achieve C-H/N-H annulation and C-H allylation of phenylindazolones, yielding complex functionalized products. researchgate.net

The utility of indazolones as intermediates is highlighted in their use for constructing pharmacologically relevant compounds and other heterocyclic systems. nih.gov A variety of synthetic strategies leverage the indazolone core, including:

Reductive N-N Bond Formation: A metal-free approach using bis(pinacolato)diboron (B136004) (B₂(OH)₄) facilitates the synthesis of 2-substituted indazolones from simple amines, a method gentle enough to be applied in the construction of DNA-encoded libraries. organic-chemistry.orgacs.org

Photochemical Cyclization: In situ generation of reactive intermediates from precursors like o-nitrobenzyl alcohols enables the construction of the indazolone ring system under mild, room-temperature conditions in aqueous media. nih.govorganic-chemistry.org

Oxidative Coupling: Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative formation of the N-N bond from N-acylnitrenium intermediates to form the indazolone core. austinpublishinggroup.com

These synthetic routes underscore the role of indazolones not just as synthetic targets but as pivotal stepping stones for further molecular elaboration.

Table 1: Selected Synthetic Reactions Utilizing Indazolone Scaffolds as Intermediates This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Precursors | Product Type | Ref |

|---|---|---|---|---|

| C-H/N-H Annulation | Rh(III) catalyst | Phenylindazolones, Dioxazolones | Fused Heterocycles | researchgate.net |

| C-H Allylation | Rh(III) catalyst | Phenylindazolones, Vinyl-1,3-dioxolan-2-one | Allyl Indazolones | researchgate.net |

| Reductive N-N Cyclization | B₂(OH)₄ (metal-free) | o-nitroaryl carbonyls, Amines | 2-Substituted Indazolones | acs.org |

| Photochemical Cyclization | UV light | o-Nitrobenzyl alcohols, Primary amines | 1,2-dihydro-3H-indazol-3-ones | organic-chemistry.org |

| Friedel-Crafts Cyclization | Lewis Acid | Masked N-isocyanate precursors | Indazolones | organic-chemistry.org |

| Oxidative N-N Coupling | PIFA | Anthranilic acid amides | 1,2-disubstituted indazolones | austinpublishinggroup.com |

Development of Chemical Probes and Tools

Chemical probes are specialized small molecules used to study and manipulate biological systems in their native environment. mskcc.org The indazolone scaffold provides a robust and tunable framework for creating such tools, which are essential for applications in chemical biology, proteomics, and drug discovery. researchgate.netchiosislab.com By attaching functional groups like fluorescent dyes, biotin (B1667282) tags, or photoreactive moieties to the indazolone core, researchers can design probes for specific tasks such as protein labeling, interaction analysis, and cellular imaging. mskcc.orgchiosislab.com

A key application of the indazolone framework is in the development of activity-based probes (ABPs). These probes are designed to covalently bind to the active site of specific enzymes, allowing for their detection and functional analysis. For example, probes based on the related oxadiazolone scaffold have been developed to target the FphE serine hydrolase, an enzyme specific to the bacterium Staphylococcus aureus, enabling selective imaging of these infections. nih.gov The electrophilic nature of such heterocyclic cores makes them suitable for covalently modifying enzyme active sites. nih.gov

Furthermore, the development of efficient synthesis methods for indazolones has directly enabled their use in high-throughput screening technologies. A mild, metal-free synthesis of 2-substituted indazolones was successfully adapted for on-DNA synthesis, creating a DNA-encoded library (DEL). acs.org This allows for the rapid generation and screening of vast numbers of indazolone-based compounds against biological targets, accelerating the discovery of new bioactive molecules. acs.org The straightforward protocol for constructing indazolone architectures provides a versatile platform for bioconjugation, an essential technique in proteomics for linking proteins to other molecules for analysis. researchgate.net

Table 2: Examples of Indazolone-Related Scaffolds in Chemical Probe Development This table is interactive. You can sort and filter the data.

| Probe Type | Scaffold | Application | Mechanism of Action | Ref |

|---|---|---|---|---|

| Activity-Based Probe (ABP) | Oxadiazolone | Selective imaging of S. aureus infections | Covalent modification of FphE active site serine | nih.gov |

| DNA-Encoded Library (DEL) | Indazolone | High-throughput screening for drug discovery | On-DNA synthesis of a diverse compound library | acs.org |

| Bioconjugation Platform | Indazolone | Proteomics, chemical biology | Provides a stable core for attaching functional tags | researchgate.net |

| General Chemical Probes | Various Heterocycles | Investigating cellular states, protein function | Labeled small molecules (fluorescent, biotinylated, etc.) | mskcc.orgchiosislab.com |

Catalysis

The indazolone structure has proven to be an effective directing group in transition metal-catalyzed reactions, particularly for C-H bond activation. researchgate.net In this role, the indazolone core positions a metal catalyst in close proximity to a specific C-H bond on an adjacent molecule or within the same molecule, facilitating its selective functionalization under milder conditions than would otherwise be possible. researchgate.netresearchgate.net

Rhodium(III) and Ruthenium(II) are prominent examples of metals used in indazolone-directed catalysis. researchgate.net Cp*Rh(III) catalysts have been employed for the C-H amidation of arenes using sulfonyl azides and dioxazolones as nitrogen sources. researchgate.net This method exhibits broad substrate scope and high functional group tolerance. Similarly, Rh(III) catalysis has enabled the C-H/N-H annulation of phenylindazolones, leading to the creation of complex, fused heterocyclic systems. researchgate.net These reactions showcase how the indazolone scaffold can act as more than just a passive component of a molecule, actively participating in and guiding its own transformation.

The mechanistic principle often involves the formation of a C-M-N metallocycle intermediate, which brings the C-H bond into the coordination sphere of the metal, lowering the activation energy for its cleavage. This strategy has been applied to a range of transformations beyond amidation, including allylation and the synthesis of acylated indazoles. nih.govresearchgate.net

Table 3: Indazolone-Directed Catalytic Reactions This table is interactive. You can sort and filter the data.

| Reaction | Catalyst System | Substrates | Key Transformation | Ref |

|---|---|---|---|---|

| C-H Amidation | Cp*Rh(III) | Arenes, Indazolones, Sulfonyl Azides | Arene C-H amidation | researchgate.net |

| C-H/N-H Annulation | Rh(III) | Phenylindazolones, Dioxazolones | Formation of fused heterocycles | researchgate.netresearchgate.net |

| C-H Allylation | Rh(III) | Phenylindazolones, Vinyl-1,3-dioxolan-2-one | Branched and linear allylation | researchgate.net |

| C-H Acylation | Rh(III) | Azobenzenes, Sulfoxonium Ylides | Synthesis of 3-acylated-2H-indazoles | nih.gov |

| "On Water" C-H Amidation | Ru(II) | 2-arylbenzo[d]‐thiazole/oxazole, Aroyl Azide | Aryl C-H amidation | researchgate.net |

Materials Science

While the application of indazolone scaffolds in materials science is an emerging area, their inherent chemical and physical properties suggest significant potential. researchgate.net The development of smart materials, which respond to external stimuli like light, pH, or temperature, often relies on the incorporation of functional chemical moieties. mdpi.com Heterocyclic compounds are frequently used for this purpose. For instance, donor-acceptor Stenhouse adducts (DASAs), which are photoswitchable molecules, can be incorporated into polymers to create materials that change color or shape in response to visible light. nih.gov The rigid, aromatic, and electronically tunable nature of the indazolone core makes it a candidate for similar applications in photochromic or electronic materials.

The ability to synthesize polymers containing heterocyclic units is key to their use in materials science. elsevierpure.com For example, polymers containing imidazole (B134444) and imidazolium (B1220033) have been explored for applications ranging from ion extraction and nanoparticle coating to creating antimicrobial surfaces and hydrogels. researchgate.net These applications leverage the hydrogen-bonding capabilities and electrostatic properties of the imidazole ring. researchgate.net By analogy, polymers functionalized with indazolone units could be designed to have specific thermal, electronic, or surface-binding properties.

The synthesis of complex macromolecules and functional surfaces can be achieved through techniques like "click" chemistry and controlled polymerization initiated from surfaces modified with diazonium salts. researchgate.net The versatility of indazolone synthesis, which allows for the introduction of various functional groups, would facilitate the creation of indazolone-based monomers suitable for such polymerization techniques. researchgate.net This could lead to the development of novel polymers with applications in sensors, specialty coatings, or advanced electronic devices. researchgate.net

Future Directions and Emerging Research Avenues for Halogenated Indazolones

Novel Synthetic Strategies and Methodologies

The development of new synthetic routes is paramount to advancing the study and application of halogenated indazolones. Current research emphasizes efficiency, sustainability, and the ability to introduce molecular complexity at later stages of a synthetic sequence.

A significant trend in modern chemistry is the shift towards "green" synthesis, and the production of indazolones is no exception. researchgate.net This approach focuses on minimizing hazardous substances and maximizing efficiency. Key developments include:

Aqueous Media Synthesis : Research has demonstrated the successful photochemical preparation of 1,2-dihydro-3H-indazol-3-ones in aqueous solvents at room temperature. nih.govnih.gov This method avoids volatile organic solvents, reducing environmental impact. One such protocol involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol via photolysis, which then cyclizes to form the indazolone core. nih.govorganic-chemistry.org

Catalyst-Free Methods : Efforts are being made to develop synthetic protocols that operate under mild, catalyst-free conditions. For instance, a B₂(OH)₄-mediated reductive N-N bond formation has been shown to be an efficient method for producing 2-substituted indazolones without the need for a metal catalyst. organic-chemistry.org

Energy-Efficient Reactions : The use of photochemical methods, as described, or microwave irradiation can significantly reduce reaction times and energy consumption compared to traditional heating methods. nih.govepa.gov These eco-friendly approaches not only improve the yield and purity of products like 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one but also enhance safety by avoiding pungent and hazardous reagents like chloroacetyl chloride under harsh reflux conditions. primescholars.com

| Parameter | Conventional Method (e.g., Reflux) | Sustainable Method (e.g., Photochemical) | Reference |

|---|---|---|---|

| Solvent | Organic (e.g., Dioxane, Methanol) | Aqueous or Solvent-Free | nih.govprimescholars.com |

| Temperature | Elevated (e.g., 100 °C) | Room Temperature | nih.gov |

| Energy Source | Thermal Heating (Reflux) | UV Light / Microwave | nih.govepa.gov |

| Catalyst | Often requires metal or acid/base catalysts | Can be catalyst-free | organic-chemistry.org |

| Reaction Time | Several hours to days | Can be reduced to a few hours | nih.gov |

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, such as drug candidates, in the final steps of a synthesis. This allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. For indazolones, C-H functionalization has emerged as a key LSF technique. researchgate.net

Transition Metal Catalysis : Iridium(III) and Rhodium(III) catalysts have been successfully employed for the C(sp²)-H functionalization and subsequent annulation of 1-arylindazolones. rsc.orgnih.gov These reactions exhibit high functional group compatibility and can proceed under mild conditions, making them suitable for modifying complex drug molecules. rsc.org For example, Rh(III)-catalyzed C-H/N-H annulation of phenylindazolones can produce fused heterocyclic systems. nih.gov

Photoredox Catalysis : Visible-light-induced photoredox catalysis offers a mild and efficient way to achieve LSF. While demonstrated extensively on related N-unprotected indole (B1671886) systems for C-H amidation, the principles are translatable to halogenated indazolones. nih.gov These methods often use organic dyes like eosin (B541160) Y as photocatalysts and can proceed at room temperature, providing a valuable tool for peptide-drug conjugation and molecular labeling. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and predicting the reactivity of molecules like 4-chloro-1,2-dihydro-3H-indazol-3-one. nih.govresearchgate.net These studies provide insights that are difficult to obtain through experimental means alone.

Frontier Molecular Orbitals (FMO) : The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comdoi.org A smaller energy gap generally implies higher reactivity. For instance, in a study of various indazole derivatives, compounds with the most substantial HOMO-LUMO energy gaps were identified, correlating to their relative stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. doi.orgbohrium.com This is critical for predicting how a halogenated indazolone will interact with other reagents or biological targets.

Reactivity Descriptors : DFT calculations allow for the determination of global reactivity parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). bohrium.com These descriptors help in quantifying and comparing the reactivity profiles of different halogenated indazolone derivatives. For example, a computational study on various halogenating agents used the HOMO-LUMO energy gap as a descriptor to predict their reactivity toward different substrates. rsc.org

| Computational Parameter | Significance | Example Application | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | Calculated for novel indazole derivatives to predict stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Used to analyze intermolecular interactions in halogenated oxindoles. | bohrium.com |

| Global Reactivity Descriptors (η, μ, ω) | Quantifies chemical hardness, potential, and electrophilicity. | Calculated for oxadiazole derivatives to explore structural and electronic features. | bohrium.com |

| Bond Length and Angle Optimization | Determines the most stable 3D conformation of the molecule. | Performed on indazole derivatives before molecular docking studies. | nih.gov |

Investigations into Novel Reaction Mechanisms

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to optimizing conditions and expanding its scope. For halogenated indazolones, research into reaction mechanisms is uncovering new and sometimes unexpected chemical transformations.

Halogenation Mechanisms : The introduction of a halogen atom can be achieved through various pathways. Acid-catalyzed alpha-halogenation, for example, proceeds through an enol intermediate, whereas base-promoted mechanisms involve the formation of an enolate. youtube.com Enzymatic halogenation introduces further complexity, with some enzymes utilizing a radical-based mechanism for chlorination on aliphatic carbons. nih.govnih.gov

Intermediate-Driven Synthesis : The mechanism for the photochemical synthesis of indazolones from o-nitrobenzyl alcohols is proposed to proceed via a highly reactive o-nitrosobenzaldehyde intermediate. nih.gov Elucidating the formation and subsequent reactions of such transient species is key to controlling the reaction outcome.

Cryptic Halogenation : An emerging area of research is "cryptic halogenation," where a halogen atom is transiently incorporated into a biosynthetic intermediate to activate it for a subsequent reaction, such as cyclization or rearrangement. rsc.org The halogen is lost in the final product. While studied in natural product biosynthesis, this concept could inspire novel synthetic strategies where a halogen on the indazolone ring acts as a temporary activating group before being removed.

Exploration of New Chemical Reactivity Profiles

The presence of a halogen atom, such as the chlorine in this compound, significantly influences the molecule's reactivity, opening up avenues for new chemical transformations.

Cross-Coupling Reactions : Halogenated heterocycles are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This strategy is widely used for elaborating halogenated quinazolinones and is directly applicable to halogenated indazolones to create novel polysubstituted derivatives. mdpi.com The reactivity order of the halogens (I > Br > Cl) is a critical consideration in planning these synthetic steps.

Electrophilic Substitution : The reactivity of halogenating agents and aromatic substrates in electrophilic substitution reactions is a subject of both experimental and computational study. rsc.org The electronic properties of the indazolone ring, modified by the chloro-substituent and the lactam functionality, will dictate its behavior in further substitution reactions.

Reactive Halogen Chemistry : Broader studies into reactive halogen species in atmospheric and synthetic chemistry provide a fundamental understanding of their potential reactions. magtech.com.cnrsc.org This knowledge can inspire new applications for halogenated indazolones as synthons or as molecules with unique reactivity patterns.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new applications for halogenated indazolones, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are being integrated into research workflows. pharmatutor.org

Combinatorial Libraries : Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds from a common scaffold, such as the indazolone core. nih.govopenaccessjournals.com By systematically varying the substituents at different positions on the ring, researchers can quickly generate thousands of related molecules. pharmatutor.org This approach has been successfully used to create libraries of indazole analogues for biological testing. nih.gov

High-Throughput Screening (HTS) : HTS uses automation and advanced instrumentation to rapidly test the biological or chemical properties of every compound in a combinatorial library. ox.ac.uk This can involve screening for inhibition of a specific enzyme, activity in a cell-based assay, or other desired properties. ewadirect.com HTS campaigns have been instrumental in identifying potent and selective indazole-based inhibitors from large compound collections. nih.gov

Virtual Screening : Before committing to costly and labor-intensive synthesis, computational methods can be used to perform virtual screening. ewadirect.com Large digital libraries of potential indazolone derivatives can be docked into the active site of a target protein in silico to predict binding affinity, helping to prioritize which compounds to synthesize and test experimentally. nih.govewadirect.com

This integrated approach of design, synthesis, and screening dramatically accelerates the process of moving from a core molecule like this compound to a lead compound with optimized properties for a specific application. researchgate.net

Development of New Analytical Tools and Techniques

The advancement of research into halogenated indazolones, including compounds like this compound, is intrinsically linked to the development of sophisticated analytical methodologies. These tools are crucial for the characterization, quantification, and real-time monitoring of these compounds in various matrices, from reaction mixtures to biological systems. Emerging research focuses on enhancing the sensitivity, selectivity, and speed of analytical techniques to better understand the synthesis, behavior, and potential applications of this chemical class. chromatographyonline.com

The analysis of halogenated organic compounds presents unique challenges, such as the potential for coelution of similar analytes in chromatographic methods. chromatographyonline.com Therefore, the development of more robust and discriminating techniques is a key area of focus. Modern analytical chemistry aims to improve upon traditional methods by integrating advanced instrumentation and computational tools. chromatographyonline.comnumberanalytics.com

Detailed Research Findings

Recent research highlights several key areas of development in the analysis of halogenated heterocyclic compounds:

Advanced Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of halogenated organic compounds due to the combination of the high separating power of gas chromatography and the selectivity of mass spectrometry. chromatographyonline.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly increased peak capacity, enabling the separation of coeluting compounds that would be unresolved in a single-dimensional analysis. chromatographyonline.com Furthermore, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) have been successfully employed to detect and identify reactive intermediates, such as aryl-nitroso compounds, during the photochemical synthesis of indazolone derivatives. rsc.org

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized halogenated indazolones. Modern NMR techniques allow for the detailed characterization of molecular structures and can be used to monitor the progress of chemical reactions in real-time. numberanalytics.com

Computational and In Silico Tools: Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental analytical data. numberanalytics.com DFT calculations can predict the energetic and structural properties of molecules, offering insights into reaction mechanisms and the stability of different isomers. nih.gov This predictive power can help rationalize experimental findings and guide the design of new synthetic routes and analytical approaches.

Photoredox Catalysis Monitoring: The rise of photoredox catalysis as a mild and efficient method for synthesizing halogenated compounds has necessitated the development of analytical methods to monitor these light-driven reactions. numberanalytics.com Techniques that can track the formation of intermediates and byproducts in real-time are crucial for optimizing reaction conditions and yields. numberanalytics.com

The following table summarizes key analytical techniques being developed and applied for the study of halogenated indazolones and related compounds.

| Analytical Technique | Application in Halogenated Indazolone Research | Key Advantages | Reference |

| GC-MS / GC-HRMS | Identification and quantification of halogenated organic compounds. | High separating power and selective detection. | chromatographyonline.com |

| GC×GC | Analysis of complex mixtures with coeluting analytes. | Enhanced peak capacity and resolution. | chromatographyonline.com |

| UPLC-MS | Detection of reaction intermediates in synthesis. | High sensitivity and speed, suitable for monitoring rapid reactions. | rsc.org |

| NMR Spectroscopy | Structural elucidation and real-time reaction monitoring. | Provides detailed structural information. | numberanalytics.com |

| Density Functional Theory (DFT) | Prediction of molecular structures, reaction energies, and mechanisms. | Complements experimental data and guides synthetic design. | numberanalytics.comnih.gov |

The continual improvement of these analytical tools is essential for advancing the field of halogenated indazolones. chromatographyonline.com By providing more detailed and accurate information, these techniques will facilitate the discovery of new synthetic methods, the elucidation of structure-activity relationships, and the exploration of novel applications for this important class of heterocyclic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-1,2-dihydro-3H-indazol-3-one, and how can reaction conditions be tailored to improve yields?

Answer: The photochemical preparation of 1,2-dihydro-3H-indazol-3-ones in aqueous solvents at room temperature offers a scalable method. For example, substituted derivatives (e.g., 2-butyl or 2-cyclopentyl analogs) are synthesized via UV irradiation of aryl azides and ketones, achieving yields of 55–74% . Key parameters include solvent choice (water or methanol), irradiation time (4–12 hours), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer: A combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) is critical. For instance, NMR signals for the indazolone core typically appear at δ 7.5–8.0 ppm (aromatic protons) and δ 3.7–4.9 ppm (substituent protons). HRMS data (e.g., [M + H] at m/z 225.0789 for chlorinated derivatives) confirm molecular formulas . Cross-referencing with literature spectra ensures structural accuracy.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer: Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For crystalline derivatives (e.g., 2-benzyl analogs), recrystallization from ethanol or dichloromethane yields high-purity products (>99%). Monitoring via TLC or HPLC ensures separation from by-products like unreacted azides or dimeric impurities .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed using spectroscopic and computational methods?

Answer: Vibrational spectroscopy (infrared and Raman) and rotational microwave studies provide insights into conformer populations. For example, microwave studies of structurally similar 4-chloro-1,2-butadiene identified a dominant skew conformer (>90%) with a torsional barrier of ~2.5 kcal/mol . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict energy minima and rotational barriers, validated against experimental data .

Q. What methodologies are recommended for detecting and quantifying impurities in this compound samples?

Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) effectively separates impurities. For example, related indazolone impurities (e.g., 1-benzyl-2-(3-dimethylaminopropyl)-1,2-dihydro-3H-indazol-3-one) are quantified using calibration curves with detection limits <0.1% . Mass spectrometry coupled with HPLC (LC-MS) identifies unknown impurities via fragmentation patterns .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: DFT-based calculations evaluate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For instance, the chloro-substituent at position 4 is highly electrophilic, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) and transition-state modeling (using Gaussian 16) optimize reaction pathways for substitutions or ring modifications .

Q. What mechanistic insights govern the photochemical synthesis of this compound derivatives?

Answer: Mechanistic studies suggest a [2+1] cycloaddition between aryl azides and ketones under UV light, followed by tautomerization to form the indazolone core. Isotopic labeling (e.g., -azides) and time-resolved spectroscopy track intermediate nitrene species. Reaction kinetics reveal a second-order dependence on azide concentration, with quantum yields influenced by solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.